2-Amino-2-(3-fluorophenyl)acetamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-2-(3-fluorophenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H2,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBYIUVFVRZNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-2-(3-fluorophenyl)acetamide hydrochloride involves several steps. One common synthetic route includes the reaction of 3-fluoroaniline with chloroacetyl chloride to form 3-fluoroacetanilide. This intermediate is then treated with ammonia to yield 2-Amino-2-(3-fluorophenyl)acetamide, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Amino-2-(3-fluorophenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
2-Amino-2-(3-fluorophenyl)acetamide hydrochloride is primarily utilized in the development of new therapeutic agents, especially those targeting histone deacetylases (HDACs). These enzymes are crucial in regulating gene expression and have been implicated in various diseases, including cancer. The compound serves as a building block for synthesizing HDAC inhibitors, which have shown promising anticancer activity both in vitro and in vivo.
Case Study : A derivative synthesized from this compound demonstrated significant anticancer activity against several cancer cell lines, indicating its potential for therapeutic applications.
Research has indicated that derivatives of this compound can inhibit enzyme activity related to cancer progression. The interaction profiles suggest that modifications on the phenyl ring can significantly alter biological activity, making it a subject of interest for further research into structure-activity relationships (SARs).
Table 1: Comparison of Biological Activity of Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative A | HDAC Inhibition | 15.72 | |
| Derivative B | Anticancer | 50.68 | |
| Derivative C | Enzyme Inhibition | 20.00 |
Pharmacological Research
The compound has been noted for its weak pressor activity, suggesting potential applications in pharmacology related to blood pressure regulation. Its ability to interact with various biological targets makes it a versatile candidate for further pharmacological studies.
Synthesis Pathways
The primary synthetic route involves:
- Reaction of 3-fluoroaniline with chloroacetyl chloride.
- Nucleophilic attack by the amine group on the carbonyl carbon.
- Formation of an intermediate followed by treatment with ammonia or equivalent to yield the final product.
This synthesis method highlights the compound's versatility as a precursor for various biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-fluorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Functional Group Comparison
Research Findings :
- Amide vs. Ester: The amide in 2-Amino-2-(3-fluorophenyl)acetamide HCl resists hydrolysis under physiological conditions, unlike the ester analog, which is prone to enzymatic cleavage .
- Amide vs. Carboxylic Acid : The carboxylic acid derivative (CAS 1137474-81-7) exhibits higher water solubility but lower bioavailability due to ionization at physiological pH .
Substituent Position and Halogen Variations
Table 2: Substituent Effects
Research Findings :
Stereochemical and Structural Analogues
Table 3: Stereochemical Variations
Research Findings :
- Enantiomers : The S-enantiomer (CAS 1391435-51-0) may exhibit distinct pharmacokinetics compared to racemic mixtures, highlighting the importance of chirality in drug design .
- Structural Complexity: 3-Fluoro Deschloroketamine HCl (CAS 2657761-24-3) incorporates a cyclohexanone ring, enabling NMDA receptor modulation, unlike the simpler acetamide backbone of the target compound .
Biological Activity
2-Amino-2-(3-fluorophenyl)acetamide hydrochloride is a chemical compound with significant potential in pharmacological research, particularly as a precursor for synthesizing biologically active compounds. Its unique structure, featuring an amino group, a fluorophenyl moiety, and an acetamide functional group, allows it to participate in various biological interactions. This article explores its biological activity, synthesis, and implications in therapeutic applications.
- Molecular Formula : C9H10ClF N2O
- Molecular Weight : 204.63 g/mol
- CAS Number : 1801739-59-2
Synthesis
The synthesis of this compound typically involves the following steps:
- Nucleophilic Acyl Substitution : 3-Fluoroaniline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine).
- Formation of Intermediate : The reaction produces 2-chloro-N-(3-fluorophenyl)acetamide.
- Final Product Formation : The intermediate is treated with ammonia or an equivalent and acidified with hydrochloric acid to yield the final product.
This compound has been noted for its weak pressor activity, indicating a slight increase in blood pressure, which could be relevant in cardiovascular research.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly as a precursor for synthesizing histone deacetylase (HDAC) inhibitors. These inhibitors play a crucial role in cancer therapy by regulating gene expression involved in tumor growth and progression.
Table 1: Biological Activities of Derivatives Synthesized from this compound
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| Compound A | HDAC | IC50 = 50 nM | |
| Compound B | GSK-3β | IC50 = 8 nM | |
| Compound C | ROCK-1 | IC50 = 20 nM |
Case Studies
- Histone Deacetylase Inhibition : A derivative synthesized from this compound demonstrated promising anticancer activity in vitro and in vivo, showing potential for therapeutic applications in oncology.
- Kinase Inhibition : In studies focused on GSK-3β inhibitors, derivatives of this compound exhibited competitive inhibition with IC50 values ranging from 10 to 1314 nM, indicating significant potential for treating diseases associated with this kinase .
The biological activity of this compound can be attributed to its ability to interact with key enzymes involved in cellular signaling pathways. The inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression patterns that can suppress tumor growth and promote apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-amino-2-(3-fluorophenyl)acetamide hydrochloride?
- Answer: The Strecker amino acid synthesis is a foundational approach for structurally similar α-amino nitriles and acetamides. This method involves the condensation of a carbonyl compound (e.g., 3-fluorophenyl ketone derivatives) with ammonia and cyanide, followed by hydrolysis to yield the amino acid intermediate. Subsequent acetylation and hydrochlorination steps can generate the target compound. Reaction optimization may require pH control (e.g., using K₂CO₃ as a weak base) and monitoring via TLC . For purification, solvent evaporation under reduced pressure and recrystallization are typical .
Q. How can researchers monitor reaction progress and ensure purity during synthesis?
- Answer: Thin-layer chromatography (TLC) is critical for real-time monitoring of reaction progress. Post-reaction, filtration removes insoluble byproducts (e.g., excess base like K₂CO₃), followed by solvent evaporation. Purity can be confirmed using NMR (e.g., verifying aromatic proton shifts and amine/amide peaks) and FTIR (e.g., identifying C=O stretching at ~1650 cm⁻¹) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer:
- NMR: ¹H and ¹³C NMR resolve the fluorophenyl ring environment and confirm the acetamide backbone.
- FTIR: Validates amide C=O (1650–1680 cm⁻¹) and N-H (3300 cm⁻¹) bonds.
- XRD: Single-crystal X-ray diffraction (as demonstrated for analogous chloro-fluorophenyl acetamides) provides definitive structural confirmation, including bond angles and crystal packing .
Advanced Research Questions
Q. How can researchers address low yields in multi-step syntheses of fluorophenyl acetamide derivatives?
- Answer: Low yields (e.g., 2–5% in multi-step routes ) often stem from side reactions at the fluorine-substituted aromatic ring. Strategies include:
- Temperature modulation: Lower temperatures reduce electrophilic substitution side reactions.
- Protecting groups: Temporarily shield reactive sites (e.g., amine groups) during intermediate steps.
- Catalytic optimization: Transition metal catalysts (e.g., Pd for coupling reactions) enhance selectivity .
Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?
- Answer: Discrepancies (e.g., predicted vs. observed chemical shifts) require cross-validation:
- DFT calculations: Compare computed NMR/IR spectra with experimental data to identify conformational differences.
- Advanced NMR: Use 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions.
- Crystallography: XRD resolves stereochemical ambiguities, as demonstrated for related halogenated acetamides .
Q. What computational approaches predict the bioactivity of this compound against neurological targets?
- Answer: Molecular docking studies (e.g., using AutoDock Vina) can model interactions with proteins like PARP-1 or BDNF receptors. Parameters:
- Ligand preparation: Optimize protonation states of the acetamide and amine groups at physiological pH.
- Binding site analysis: Prioritize fluorophenyl interactions with hydrophobic pockets, as seen in inhibitors like PJ-34 .
Q. Which advanced purification techniques improve enantiomeric purity for chiral analogs?
- Answer:
- Chiral chromatography: Use cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers.
- Recrystallization: Solvent polarity adjustments (e.g., ethanol/water mixtures) enhance diastereomeric salt formation, as applied to similar hydrochlorides .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data reported in different studies?
- Answer: Solubility discrepancies (e.g., in DMSO vs. water) arise from polymorphic forms or hydration states. Methods:
- DSC/TGA: Assess thermal stability and hydration.
- PXRD: Compare diffraction patterns with known polymorphs .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
